molecular formula C7H5F3N2O3 B2654473 2-[6-Oxo-5-(trifluoromethyl)-1H-pyridazin-3-yl]acetic acid CAS No. 2287340-66-1

2-[6-Oxo-5-(trifluoromethyl)-1H-pyridazin-3-yl]acetic acid

Cat. No.: B2654473
CAS No.: 2287340-66-1
M. Wt: 222.123
InChI Key: KAQPFOUZPUHQIT-UHFFFAOYSA-N
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Description

“2-[6-Oxo-5-(trifluoromethyl)-1H-pyridazin-3-yl]acetic acid” is a chemical compound with the CAS Number: 2287340-66-1 . It has a molecular weight of 222.12 . The IUPAC name of this compound is 2-(6-oxo-5-(trifluoromethyl)-1,6-dihydropyridazin-3(2H)-ylidene)acetic acid .


Molecular Structure Analysis

The InChI code for this compound is 1S/C7H5F3N2O3/c8-7(9,10)4-1-3(2-5(13)14)11-12-6(4)15/h1-2,11H,(H,12,15)(H,13,14) . This indicates the molecular structure of the compound.


Physical and Chemical Properties Analysis

This compound is a powder at room temperature . Unfortunately, other specific physical and chemical properties like melting point, boiling point, solubility, etc., are not available in the retrieved data.

Scientific Research Applications

Toxicity and Exposure Assessment

Trifluoroacetic acid (TFAA), structurally related to 2-[6-Oxo-5-(trifluoromethyl)-1H-pyridazin-3-yl]acetic acid, has been studied for its potential toxicity and exposure effects. Despite concerns that its toxicity might mimic that of hydrofluoric acid (HF), causing severe health outcomes like electrolyte abnormalities and cardiac arrest, a case study involving dermal exposure to TFAA showed no significant systemic toxicity. This suggests that, despite structural similarities to hazardous compounds, TFAA might not present the same level of risk, highlighting an important consideration for the handling and use of similar fluorinated compounds in scientific research and industrial applications (Sun & Corbett, 2017).

Metabolic and Excretion Pathways

In the context of metabolism and excretion, research involving compounds structurally related to this compound, such as [(3R)-4-(4-Chlorobenzyl)-7-fluoro-5-(methylsulfonyl)-1,2,3,4-tetrahydrocyclopentaindol-3-yl]acetic acid (MK-0524), has provided insights into their biological processing. MK-0524, a prostaglandin D2 receptor antagonist, was observed to be primarily eliminated through metabolism into its acyl glucuronic acid conjugate, followed by excretion mainly via feces. This study underscores the importance of understanding the metabolic pathways and excretion mechanisms of fluorinated compounds for their safe and effective use in therapeutic applications (Karanam et al., 2007).

Environmental Persistence and Health Impact

Research on perfluoroalkyl acids, which share chemical properties with this compound, has raised concerns about their environmental persistence and potential health impacts. These studies emphasize the widespread exposure of the general population to fluorinated compounds and the need for ongoing monitoring and evaluation of their effects on health. The changes in manufacturing practices in the United States have significantly impacted the serum concentrations of these compounds, reflecting the potential for regulatory and industrial actions to reduce human exposure to potentially harmful chemicals (Calafat et al., 2007).

Safety and Hazards

The compound has been classified with the GHS07 pictogram, indicating that it could be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing hands thoroughly after handling, not eating, drinking or smoking when using this product, wearing protective gloves/protective clothing/eye protection/face protection, etc .

Properties

IUPAC Name

2-[6-oxo-5-(trifluoromethyl)-1H-pyridazin-3-yl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F3N2O3/c8-7(9,10)4-1-3(2-5(13)14)11-12-6(4)15/h1H,2H2,(H,12,15)(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAQPFOUZPUHQIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=O)NN=C1CC(=O)O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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